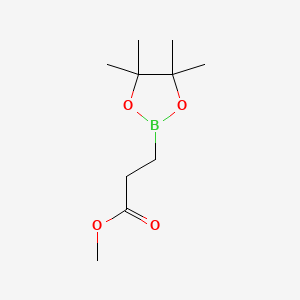
3,6-Dibromopicolinic acid
Descripción general
Descripción
3,6-Dibromopicolinic acid is a chemical compound with the molecular formula C6H3Br2NO2 . It has an average mass of 280.901 Da and a monoisotopic mass of 278.853027 Da .
Molecular Structure Analysis
The molecular structure of 3,6-Dibromopicolinic acid contains a total of 14 bonds. There are 11 non-H bonds, 7 multiple bonds, 1 rotatable bond, 1 double bond, 6 aromatic bonds, 1 six-membered ring, 1 carboxylic acid (aromatic), 1 hydroxyl group, and 1 Pyridine .Physical And Chemical Properties Analysis
3,6-Dibromopicolinic acid has a density of 2.2±0.1 g/cm3, a boiling point of 367.1±42.0 °C at 760 mmHg, and a vapour pressure of 0.0±0.9 mmHg at 25°C . It has an enthalpy of vaporization of 64.7±3.0 kJ/mol and a flash point of 175.8±27.9 °C . The index of refraction is 1.652, and the molar refractivity is 46.7±0.3 cm3 . It has 3 H bond acceptors, 1 H bond donor, 1 freely rotating bond, and no violations of the Rule of 5 . The ACD/LogP is 1.29, and the ACD/LogD (pH 5.5) is -1.09 . The polar surface area is 50 Å2, and the polarizability is 18.5±0.5 10-24 cm3 . The surface tension is 66.7±3.0 dyne/cm, and the molar volume is 127.6±3.0 cm3 .Aplicaciones Científicas De Investigación
1. Picolinic Acid Catabolism
3,6-Dibromopicolinic acid is related to picolinic acid, which plays a role in microbial degradation pathways. In a study involving Alcaligenes faecalis JQ135, picolinic acid was found to be utilized as a carbon and nitrogen source for microbial growth. This process involved the conversion of picolinic acid into 6-hydroxypicolinic acid and subsequently into 3,6-dihydroxypicolinic acid, an intermediate in this catabolic pathway. A novel decarboxylase, PicC, was discovered, responsible for the decarboxylation of 3,6-dihydroxypicolinic acid to 2,5-dihydroxypyridine, providing insights into the microbial metabolism of picolinic acid and its derivatives at the molecular level (Qiu et al., 2018).
2. Mass Spectrometry of Biopolymers
3,6-Dibromopicolinic acid is structurally related to 3-aminopicolinic acid (3-APA), which has been used as a matrix in matrix-assisted laser desorption/ionization (MALDI) for DNA and protein analysis. 3-APA proved effective in detecting single-stranded DNA segments and double-stranded DNA in a linear time-of-flight mass spectrometer, highlighting its potential utility in biopolymer analysis (Taranenko et al., 1994).
3. Organometallic Chemistry
In the realm of organometallic chemistry, compounds structurally related to 3,6-dibromopicolinic acid, like 6-methylpicolinic acid, have been studied for complex formation processes with organometallic moieties. These studies provide insights into the chemical behavior of such compounds in aqueous solutions, which could be relevant for 3,6-dibromopicolinic acid derivatives (Dömötör et al., 2017).
4. Antioxidant Activity Analysis
While not directly involving 3,6-dibromopicolinic acid, research into methods for determining antioxidant activity is relevant as these methods could potentially be applied to study the antioxidant properties of various picolinic acid derivatives. These methods include spectrophotometry and electrochemical biosensors, providing comprehensive approaches to antioxidant analysis (Munteanu & Apetrei, 2021).
Direcciones Futuras
A recent study has unveiled that picolinic acid, a natural compound produced by mammalian cells, can block several disease-causing viruses such as SARS-CoV-2 and influenza A viruses . This suggests that derivatives of picolinic acid, such as 3,6-Dibromopicolinic acid, could potentially have antiviral properties and could be a subject of future research.
Propiedades
IUPAC Name |
3,6-dibromopyridine-2-carboxylic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H3Br2NO2/c7-3-1-2-4(8)9-5(3)6(10)11/h1-2H,(H,10,11) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YHHZRFKRFAFHRJ-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=NC(=C1Br)C(=O)O)Br | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H3Br2NO2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10675046 | |
| Record name | 3,6-Dibromopyridine-2-carboxylic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10675046 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
280.90 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
3,6-Dibromopicolinic acid | |
CAS RN |
1133116-49-0 | |
| Record name | 3,6-Dibromo-2-pyridinecarboxylic acid | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=1133116-49-0 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 3,6-Dibromopyridine-2-carboxylic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10675046 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 3,6-dibromopyridine-2-carboxylic acid | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.
















